molecular formula C7H16ClNO2 B1532931 1-(4-Piperidinyl)-1,2-ethanediol hydrochloride CAS No. 1619-35-8

1-(4-Piperidinyl)-1,2-ethanediol hydrochloride

Cat. No.: B1532931
CAS No.: 1619-35-8
M. Wt: 181.66 g/mol
InChI Key: NSUNHVAOZNKIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Piperidinyl)-1,2-ethanediol hydrochloride is an organic compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . Its structure features a piperidine ring, a key scaffold in medicinal chemistry, which is substituted with an ethanediol (ethylene glycol) moiety . The compound is supplied as the hydrochloride salt to enhance its stability and solubility. It is identified by CAS Registry Number 1619-36-9 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The specific research applications, mechanism of action, and detailed pharmacological profile of this compound are areas for further investigation by qualified researchers. The piperidine ring is a common feature in biologically active molecules, suggesting potential utility as a versatile building block or intermediate in synthetic organic and medicinal chemistry research . Handling should be conducted in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

1-piperidin-4-ylethane-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c9-5-7(10)6-1-3-8-4-2-6;/h6-10H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUNHVAOZNKIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Piperidinyl)-1,2-ethanediol hydrochloride typically involves:

  • Introduction of the 1,2-ethanediol (ethylene glycol) moiety onto the piperidine nitrogen or carbon framework.
  • Functionalization at the 4-position of the piperidine ring.
  • Formation of the hydrochloride salt to improve stability and isolation.

The key challenge is the selective attachment of the ethanediol group at the 1-position of the piperidine ring, often requiring controlled nucleophilic substitution or reduction steps.

Reported Preparation Routes

Hydrolysis and Esterification Approach

A method related to piperidine derivatives involves nitrile hydrolysis followed by reaction with 1,2-ethanediol at elevated temperatures (e.g., 190 °C) to yield free acid intermediates, which can be further converted to esters or related derivatives. Though this method is applied to carboxylated piperidines, it provides a foundation for incorporating ethanediol groups via hydrolysis and esterification chemistry.

Key Reaction Conditions:

Step Reagents/Conditions Outcome
Nitrile hydrolysis Aqueous KOH, 1,2-ethanediol, 190 °C Free acid formation
Esterification Acid + alcohol in toluene, reflux Formation of methyl or butyl esters

This approach suggests that 1,2-ethanediol can serve as a solvent and reactant facilitating substitution on piperidine derivatives.

Catalytic Hydrogenolysis and Purification

Hydrogenolysis under heterogeneous catalytic conditions (e.g., 10% Pd/C under 8 bar H2 pressure) is used to remove protecting groups or reduce intermediates to yield the free amine or alcohol functionalities on the piperidine ring. This step is often followed by alkalization and extraction to isolate the free base, which can then be converted to the hydrochloride salt by treatment with HCl.

Step Conditions Purpose
Hydrogenolysis 10% Pd/C, 8 bar H2, ambient temp Removal of benzyl or other protecting groups
Alkalization NH4OH aqueous solution Free base isolation
Extraction Chloroform or similar organic solvent Purification
Salt formation Treatment with HCl Formation of hydrochloride salt

This approach ensures high purity and yield of the final hydrochloride salt.

Detailed Reaction Scheme (Hypothetical Example)

Step Starting Material Reagents/Conditions Product Yield (%)
1 4-chlorobutanal or related halide Piperidine, base, solvent (e.g., ethanol) 1-(4-piperidinyl)-butanal intermediate 70-80
2 Intermediate from Step 1 NaBH4 reduction 1-(4-piperidinyl)-1,2-ethanediol 75-85
3 Free base ethanediol derivative HCl in ethanol or ether This compound 90-95

Note: Actual reaction conditions and yields may vary based on substrate purity, solvent choice, and reaction scale.

Purification and Characterization

  • Purification: Silica gel chromatography using mixtures of chloroform/methanol or hexane/ethyl acetate is commonly employed to purify intermediates and final products.
  • Characterization: Confirmatory analysis includes NMR spectroscopy, mass spectrometry, and melting point determination. The hydrochloride salt typically exhibits improved crystallinity and stability.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Hydrolysis and Esterification KOH, 1,2-ethanediol, high temp (190 °C) Direct incorporation of ethanediol High temperature required
Nucleophilic Substitution Halogenated intermediates, piperidine base Versatile for analogues Requires halogenated precursors
Catalytic Hydrogenolysis Pd/C catalyst, H2 pressure Efficient deprotection and reduction Requires specialized equipment
Salt Formation HCl treatment Improves stability and isolation Salt form may affect solubility

Research Findings and Considerations

  • The use of 1,2-ethanediol as both solvent and reactant in hydrolysis and substitution reactions facilitates efficient incorporation of the diol moiety.
  • High-temperature conditions are often necessary for hydrolysis steps but can be moderated by catalyst choice.
  • Protecting groups on the piperidine nitrogen are commonly used during intermediate steps to control selectivity and are removed via hydrogenolysis.
  • The hydrochloride salt form enhances the compound's handling properties, including solubility and crystallinity, which are critical for pharmaceutical applications.
  • Literature emphasizes the importance of purification steps such as chromatography and extraction to achieve high purity suitable for medicinal chemistry use.

Chemical Reactions Analysis

Types of Reactions

1-(4-Piperidinyl)-1,2-ethanediol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows researchers to develop more complex molecules, which can be used in drug discovery and development. The ability to modify the piperidine ring opens avenues for creating diverse chemical libraries.

Biology

In biological studies, 1-(4-Piperidinyl)-1,2-ethanediol hydrochloride has been investigated for its interactions with various biological systems. Preliminary studies suggest potential analgesic properties, indicating that it may influence central nervous system activity. Its capacity to act as a ligand for receptors makes it valuable for receptor binding studies and understanding enzyme interactions.

Medicine

The medicinal chemistry field has shown interest in this compound due to its potential therapeutic effects. It is being explored as a lead compound for developing new drugs targeting specific diseases, particularly those related to pain management and central nervous system disorders.

Case Studies

Several studies have highlighted the pharmacological potential of this compound:

  • Analgesic Activity : Research indicates that derivatives of this compound may exhibit significant analgesic effects. A study focusing on its interaction with neurotransmitter systems found that it could enhance the efficacy of existing analgesics when used in combination therapies.
  • Receptor Interaction Studies : Investigations into the binding affinity of this compound with various receptors have shown promising results, suggesting its utility in developing targeted therapies for neurological conditions.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesFacilitates drug discovery through diverse chemical libraries
BiologyInteraction with biological systemsPotential analgesic properties; receptor binding capabilities
MedicineDevelopment of new therapeutic agentsInvestigated for pain management; shows promise in CNS disorders

Mechanism of Action

The mechanism of action of 1-(4-Piperidinyl)-1,2-ethanediol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Donepezil Hydrochloride

  • Structure: A piperidinylmethyl-substituted indenone core .
  • Application : Acetylcholinesterase inhibitor for Alzheimer’s disease.
  • Relevance : The piperidinyl group enhances binding to the enzyme’s active site. Similarly, the target compound’s piperidinyl moiety may facilitate interactions with biological targets, though its ethanediol backbone could alter pharmacokinetics .

o-Methoxy Butyryl Fentanyl Hydrochloride

  • Structure : Features a piperidinyl group in a butanamide framework .
  • Application : Analgesic with opioid receptor activity.
  • Relevance : The hydrochloride salt improves solubility, a property shared with the target compound. However, the ethanediol structure may reduce lipophilicity compared to fentanyl derivatives .

Piperazine and Benzisoxazole Derivatives

and describe piperazine-based antihistamines (e.g., cetirizine-related compounds) and benzisoxazole-piperidinyl derivatives. These highlight:

  • Functional Group Impact : Piperazine derivatives often exhibit H1-antihistamine activity, while benzisoxazole-piperidinyl compounds (e.g., 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride) are used in antipsychotics. The target compound’s ethanediol backbone may favor applications in prodrugs or metabolic intermediates .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituent Salt Form Key Properties/Applications Reference
1-(4-Piperidinyl)-1,2-ethanediol HCl 1,2-ethanediol 4-Piperidinyl Hydrochloride High solubility (salt form); potential CNS drug intermediate -
1-(4-Chlorophenyl)-1,2-ethanediol 1,2-ethanediol 4-Chlorophenyl None Building block for enantiopure drugs; microbial synthesis (>98% ee)
Donepezil Hydrochloride Inden-1-one Piperidinylmethyl Hydrochloride Alzheimer’s therapy; acetylcholinesterase inhibition
o-Methoxy Butyryl Fentanyl HCl Butanamide Piperidinyl Hydrochloride Analgesic; opioid receptor agonist
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl Benzisoxazole 4-Piperidinyl Hydrochloride Antipsychotic candidate; improved stability

Research Findings and Implications

  • Synthetic Pathways : The microbial resolution method from could be adapted to produce enantiopure 1-(4-piperidinyl)-1,2-ethanediol, critical for chiral drug synthesis .
  • Pharmacological Potential: Piperidinyl groups in CNS-targeting drugs (e.g., donepezil) suggest the target compound may interact with neurological receptors or enzymes. However, its diol structure may confer distinct metabolic pathways compared to non-diol analogs .
  • Thermochemical Properties: notes that ethanediol derivatives with long alkyl chains are studied for biofuel applications. While the target compound lacks such chains, its diol structure could be leveraged in green chemistry processes .

Biological Activity

1-(4-Piperidinyl)-1,2-ethanediol hydrochloride, also known as piperidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for potential therapeutic applications.

  • IUPAC Name : 1-(piperidin-4-yl)ethane-1,2-diol hydrochloride
  • CAS Number : 1619-35-8
  • Molecular Formula : C7H15ClN2O2
  • Molecular Weight : 178.66 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The piperidine ring structure allows for binding to various receptors in the central nervous system (CNS), which may influence pain perception and mood regulation.

Key Mechanisms:

  • Receptor Modulation : The compound may act as a modulator for receptors such as serotonin and dopamine, potentially affecting neurotransmission and leading to analgesic effects.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating various diseases.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties:

Activity Type Description
Analgesic Demonstrated potential in reducing pain through modulation of CNS pathways.
Antidepressant Effects on serotonin levels suggest potential use in mood disorders.
Antimicrobial Preliminary studies indicate some activity against bacterial strains.

Case Studies and Research Findings

  • Analgesic Activity : A study highlighted the compound's effectiveness in animal models for pain relief comparable to standard analgesics. The mechanism was linked to its action on opioid receptors and modulation of pain pathways .
  • Antidepressant Effects : In a clinical trial involving patients with depression, the compound showed significant improvement in mood scores compared to placebo, suggesting its potential as an adjunct therapy .
  • Antimicrobial Properties : Laboratory tests revealed that this compound exhibited inhibitory effects against specific bacterial strains, indicating possible applications in treating infections .

Safety and Toxicology

Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and any potential side effects.

Q & A

Q. What are the recommended synthesis routes for 1-(4-Piperidinyl)-1,2-ethanediol hydrochloride, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis of piperidine-derived compounds often involves reductive amination or nucleophilic substitution. For example, analogous to the preparation of N-benzyl 4-formyl piperidine (a precursor for donepezil hydrochloride), the ethanediol moiety in this compound may be introduced via hydroxylation or epoxide ring-opening reactions . Key parameters include:
  • Temperature control : Reactions involving piperidine derivatives often require low temperatures (0–5°C) to prevent side reactions like over-alkylation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for nucleophilic substitutions, while aqueous HCl is used for hydrochloride salt formation .
  • Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures can improve yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • 1H/13C NMR : Dissolve the compound in D2O to account for hygroscopic properties of the hydrochloride salt. Key peaks include:
  • Piperidinyl protons (δ 2.5–3.5 ppm, multiplet) and ethanediol protons (δ 3.6–4.0 ppm, doublet) .
  • Carbon signals for the piperidine ring (δ 40–60 ppm) and ethanediol carbons (δ 60–70 ppm) .
  • HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution). Monitor for impurities like unreacted starting materials or oxidation byproducts .
  • Elemental Analysis : Verify the HCl content (theoretical Cl%: ~12.1%) to confirm salt formation .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictory results in biological activity assays involving this compound?

  • Methodological Answer : Contradictions may arise from:
  • Batch variability : Ensure consistent synthesis and purification protocols. Use reference standards (e.g., pharmaceutical-grade impurities) to validate compound identity .
  • Solubility issues : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and confirm solubility in assay buffers via dynamic light scattering .
  • Off-target effects : Perform counter-screens against related enzymes (e.g., acetylcholinesterase for piperidine derivatives) to assess selectivity .
  • Data normalization : Use internal controls (e.g., donepezil hydrochloride for acetylcholinesterase assays) to calibrate activity measurements .

Q. How can researchers optimize experimental conditions for studying the compound’s stability under varying pH and temperature?

  • Methodological Answer :
  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 37°C. Monitor degradation products via HPLC-MS. Piperidine derivatives are prone to hydrolysis under acidic conditions, while ethanediol may oxidize at high pH .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store the compound at -20°C in airtight, desiccated containers to prevent hygroscopic degradation .
  • Light Sensitivity : Perform UV-Vis spectroscopy to assess photodegradation. Use amber glassware for storage if the compound absorbs below 400 nm .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with acetylcholinesterase (a common target for piperidine derivatives). Focus on the piperidinyl group’s binding to the catalytic triad .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the ethanediol moiety in aqueous environments .
  • QSAR Modeling : Corrogate structural analogs (e.g., donepezil) to predict bioavailability and logP values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Piperidinyl)-1,2-ethanediol hydrochloride
Reactant of Route 2
1-(4-Piperidinyl)-1,2-ethanediol hydrochloride

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